
5-Ethyl-2-isopropylthiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-isopropylthiophen-3-amine: is a heterocyclic organic compound featuring a thiophene ring substituted with ethyl and isopropyl groups, and an amine group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Ethyl-2-isopropylthiophen-3-amine, can be achieved through several methods:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea.
Industrial Production Methods: Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes, such as the Gewald reaction, due to its simplicity and high yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction of thiophene derivatives can yield dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Thiophene derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology: They exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in treating various diseases .
Industry: They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, modulating their activity and leading to the observed biological effects . Detailed studies on its exact mechanism are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound with a simple thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
3-Aminothiophene: A thiophene derivative with an amine group at the 3 position.
Uniqueness: 5-Ethyl-2-isopropylthiophen-3-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C9H15NS |
|---|---|
Molekulargewicht |
169.29 g/mol |
IUPAC-Name |
5-ethyl-2-propan-2-ylthiophen-3-amine |
InChI |
InChI=1S/C9H15NS/c1-4-7-5-8(10)9(11-7)6(2)3/h5-6H,4,10H2,1-3H3 |
InChI-Schlüssel |
VHMHAGANPOXKPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(S1)C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


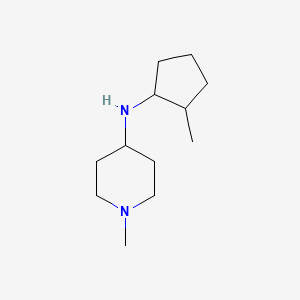
![7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole](/img/structure/B13327664.png)
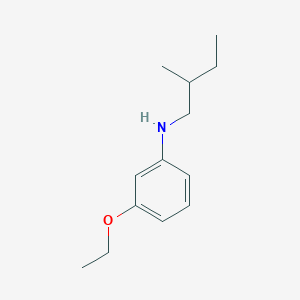
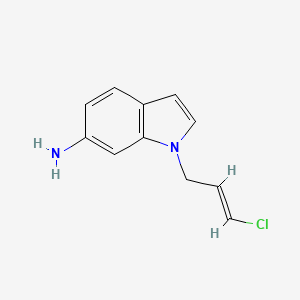
![5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride](/img/structure/B13327679.png)
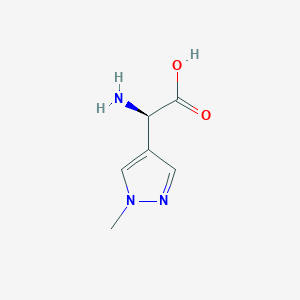

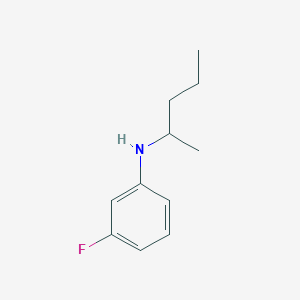
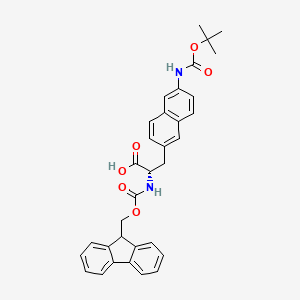
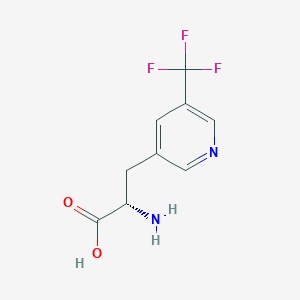
![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13327704.png)
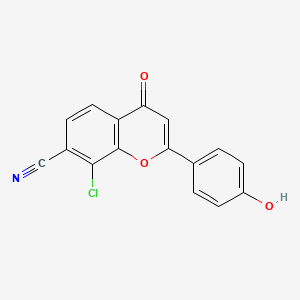
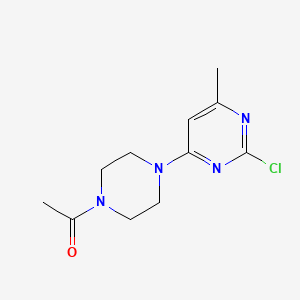
![5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13327730.png)
